

Physicochemical properties of 5-Methylquinolin-4-ol

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Compound of Interest

Compound Name: 5-Methylquinolin-4-ol

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An In-depth Technical Guide to the Physicochemical Properties of **5-Methylquinolin-4-ol**

Introduction

5-Methylquinolin-4-ol is a heterocyclic aromatic compound built upon the quinoline scaffold. This bicyclic system, consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry and drug discovery.^{[1][2]} Quinoline derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4]} The specific substitution pattern and physicochemical properties of these derivatives are critical determinants of their therapeutic potential.

This guide provides a comprehensive examination of the core physicochemical properties of **5-Methylquinolin-4-ol**. Understanding these characteristics—such as its tautomeric nature, pKa, solubility, and spectroscopic profile—is fundamental for researchers in organic synthesis, medicinal chemistry, and drug development. These properties govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets. A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-4(1H)-one form, a phenomenon that profoundly impacts their chemical and biological identity.^{[5][6][7]}

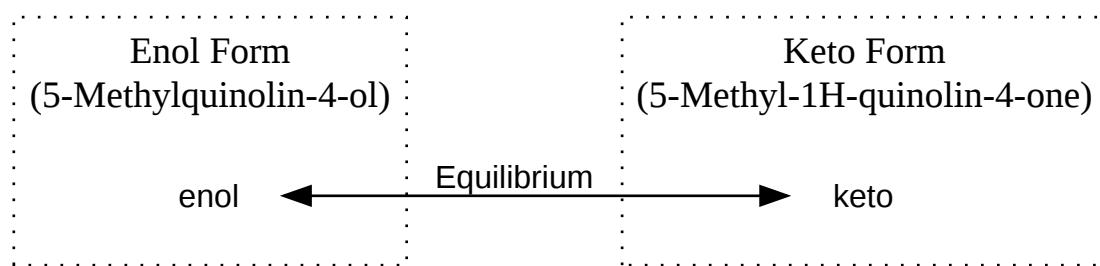
Molecular Structure and Tautomerism

A defining feature of **5-Methylquinolin-4-ol** is its existence as a mixture of two tautomers in equilibrium: the enol form (**5-Methylquinolin-4-ol**) and the keto form (5-Methyl-1H-quinolin-4-

one).

- Enol Form: **5-Methylquinolin-4-ol**
- Keto Form: 5-Methyl-1H-quinolin-4-one

The equilibrium between these two forms is sensitive to the compound's physical state and solvent environment. The keto tautomer is generally more stable, particularly in the solid state and in polar solvents, due to favorable amide resonance.^{[6][7]} This tautomerism is not merely a structural curiosity; it dictates the molecule's hydrogen bonding capabilities, aromaticity, and reactivity, which in turn affects its biological activity and pharmacokinetic profile.^[6]



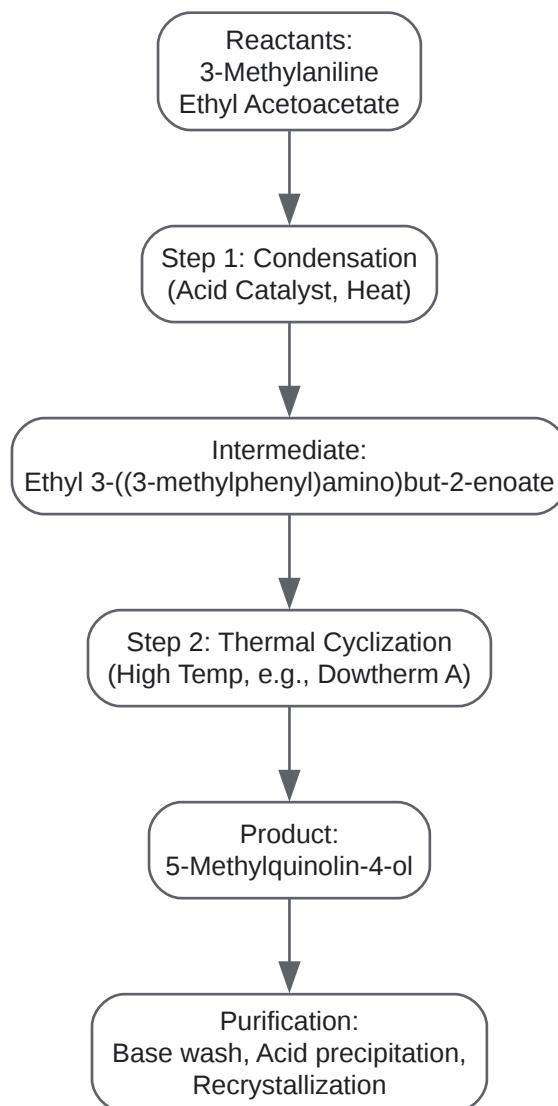
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Caption: Keto-Enol Tautomerism of **5-Methylquinolin-4-ol**.

Synthesis via Conrad-Limpach-Knorr Reaction

The synthesis of 4-hydroxyquinolines is classically achieved through methods like the Conrad-Limpach-Knorr synthesis.^[8] This pathway involves the condensation of an aniline with a β -ketoester, followed by a high-temperature thermal cyclization to form the quinolone ring system.^{[3][8]}

The synthesis of **5-Methylquinolin-4-ol** would logically proceed from 3-methylaniline and an appropriate β -ketoester like ethyl acetoacetate. The process is illustrated below.



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Caption: Generalized Conrad-Limpach-Knorr Synthesis Workflow.

Experimental Protocol: Generalized Synthesis

This protocol is based on established methodologies for analogous compounds.[\[3\]\[8\]](#)

- Condensation: Combine 1.0 equivalent of 3-methylaniline with 1.1 equivalents of ethyl acetoacetate in a round-bottom flask. Add a catalytic amount of a strong acid (e.g., concentrated H_2SO_4). Heat the mixture (e.g., 140-150°C) for 2-3 hours, monitoring the disappearance of the aniline starting material by Thin Layer Chromatography (TLC).

- Cyclization: The crude intermediate from Step 1 is added to a high-boiling point solvent like Dowtherm A or mineral oil. The mixture is heated to a high temperature (typically ~250°C) to induce intramolecular cyclization. The reaction is monitored until completion.
- Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like petroleum ether to precipitate the crude product. The solid is filtered and then dissolved in a dilute aqueous solution of sodium hydroxide. This basic solution is washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified with an acid like HCl to precipitate the final **5-Methylquinolin-4-ol** product. The purified solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the pure product.

Core Physicochemical Properties

The physicochemical properties of **5-Methylquinolin-4-ol** are summarized below. Where direct experimental data is unavailable, values are estimated based on closely related structural analogs.

Property	Value / Description	Significance in Drug Development
Molecular Formula	$C_{10}H_9NO$	Defines the elemental composition and molecular weight.
Molecular Weight	159.19 g/mol	Influences diffusion, solubility, and membrane transport.
pKa	~5.2 (pyridinium N)	Determines the ionization state at physiological pH, affecting solubility, permeability, and target binding.[9][10]
Solubility	Poorly soluble in water; soluble in organic solvents (ethanol, DMSO).[11]	Critical for bioavailability, formulation, and administration routes.
Melting Point	Estimated > 200 °C	An indicator of purity, lattice energy, and thermal stability. The related 4-methylquinolin-2-ol melts at 221-223 °C.[12]
LogP	~1.2 (for tautomer)	Measures lipophilicity, which correlates with membrane permeability and metabolic stability.[13]

Analytical Characterization and Experimental Protocols

Acidity and Basicity (pKa)

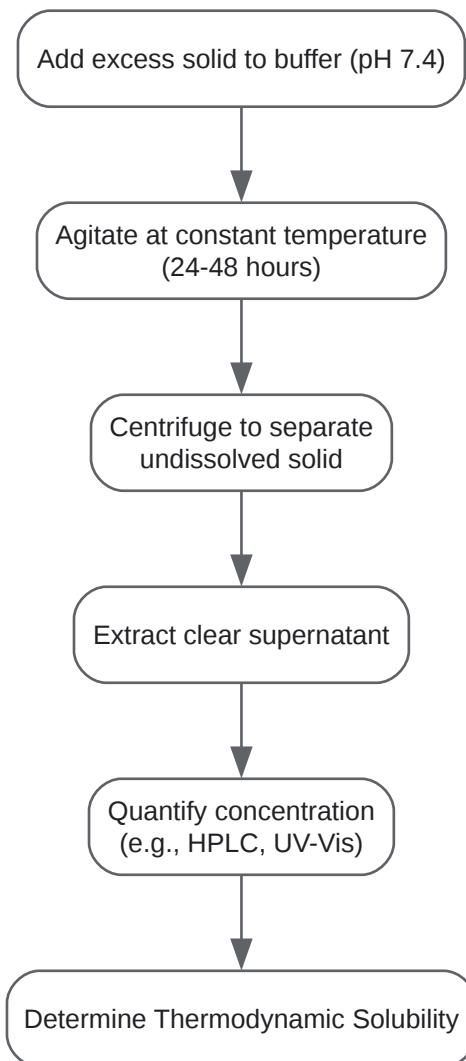
The pKa value is essential for predicting how a molecule will behave in different pH environments, such as the stomach or bloodstream. **5-Methylquinolin-4-ol** has two ionizable centers: the basic nitrogen on the pyridine ring and the acidic hydroxyl group.

- Preparation: Accurately weigh ~5 mg of **5-Methylquinolin-4-ol** and dissolve it in a co-solvent system (e.g., methanol/water) to ensure solubility.
- Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic nitrogen. Subsequently, titrate a separate sample with 0.1 M NaOH to determine the pKa of the acidic hydroxyl group.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is a gatekeeper for oral bioavailability. Poor aqueous solubility is a major challenge in drug development.

- Preparation: Add an excess amount of solid **5-Methylquinolin-4-ol** to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the suspension to pellet the excess solid.
- Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



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Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic Analysis

Spectroscopy is indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic framework of a molecule. Due to the keto-enol tautomerism, the observed spectrum may show signals for one or both forms depending on the solvent and temperature. The keto form is expected to predominate in common NMR solvents like DMSO-d₆.^[14]

Predicted NMR Data (for Keto Tautomer in DMSO-d₆)

¹ H NMR	Predicted Shift (ppm)	Description
~11.5	Singlet, broad	N-H proton
7.2 - 8.0	Multiplets	Aromatic protons on quinoline ring
~6.0	Singlet	C6-H proton
~2.4	Singlet	C5-CH ₃ protons

¹³ C NMR	Predicted Shift (ppm)	Description
~178	C4 (C=O)	
115 - 145	Aromatic carbons	
~20	C5-CH ₃ carbon	

- Sample Preparation: Dissolve 5-10 mg of purified **5-Methylquinolin-4-ol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[14][15]
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse sequence with a relaxation delay of 1-2 seconds.[15]
- ¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A longer acquisition time (more scans) may be necessary due to the lower natural abundance of ¹³C.[15]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200-2800	N-H Stretch	Amide (keto form)
3100-3000	C-H Stretch	Aromatic
~1660	C=O Stretch	Ketone/Amide (keto form)
1600-1450	C=C & C=N Stretches	Aromatic Ring

- Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[15]
- Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Collect the spectrum, typically scanning from 4000 to 400 cm⁻¹. The final spectrum is presented as absorbance or transmittance versus wavenumber.[15]

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems.

Expected UV-Vis Absorption

The quinoline ring system is expected to show characteristic $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions in the UV region, typically between 200-400 nm.[15][16]

- Sample Preparation: Prepare a dilute solution of **5-Methylquinolin-4-ol** in a UV-transparent solvent (e.g., ethanol or methanol).[15][17]
- Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
- Measurement: Place the sample solution in the spectrophotometer and scan the absorbance across a wavelength range of 200-500 nm. Identify the wavelength(s) of maximum absorbance (λ_{max}).[15]

Conclusion

5-Methylquinolin-4-ol is a molecule of significant interest due to its foundational quinoline core, a scaffold renowned for its diverse biological activities. This guide has detailed its key physicochemical properties, emphasizing the central role of its keto-enol tautomerism. The provided protocols for synthesis and analysis offer a practical framework for researchers working with this compound. A thorough understanding of its solubility, pKa, and spectroscopic fingerprint is not merely academic; it is a prerequisite for the rational design and development of novel therapeutic agents derived from this versatile chemical entity.

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